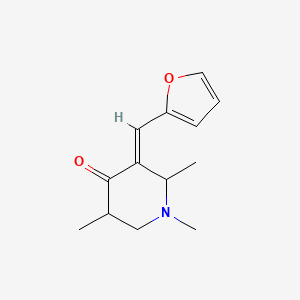![molecular formula C15H15N3O B5910276 N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide](/img/structure/B5910276.png)
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide is a compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group and a phenylpropan-2-ylideneamino moiety
Preparation Methods
The synthesis of N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide typically involves the condensation reaction between pyridine-3-carboxaldehyde and (Z)-1-phenylpropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Pyridine carboxamides: These compounds share the pyridine carboxamide moiety but differ in the substituents attached to the pyridine ring.
Indole carboxamides: These compounds have an indole ring instead of a pyridine ring and exhibit different biological activities.
Benzamide derivatives: These compounds have a benzene ring attached to a carboxamide group and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-12(10-13-6-3-2-4-7-13)17-18-15(19)14-8-5-9-16-11-14/h2-9,11H,10H2,1H3,(H,18,19)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWIFCGYEZYMIL-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
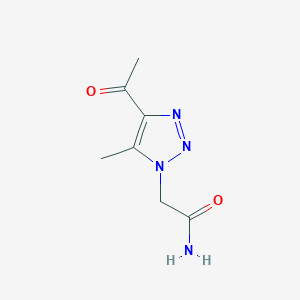
![ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE](/img/structure/B5910234.png)
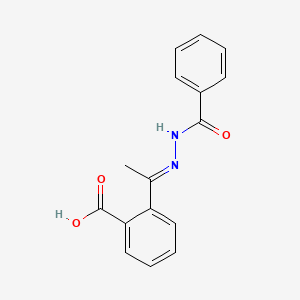
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
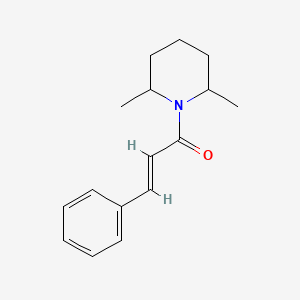
![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)
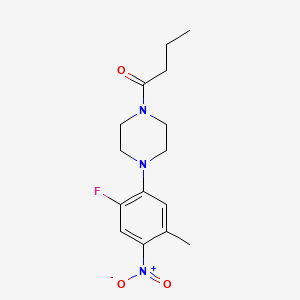
![(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester](/img/structure/B5910267.png)
![(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B5910278.png)
![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
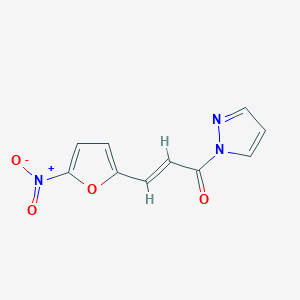
![2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one](/img/structure/B5910293.png)
